molecular formula C6H10BNO3 B139175 3-Aminophenylboronic acid monohydrate CAS No. 206658-89-1

3-Aminophenylboronic acid monohydrate

Cat. No.: B139175
CAS No.: 206658-89-1
M. Wt: 154.96 g/mol
InChI Key: XAEOVQODHLLNKX-UHFFFAOYSA-N
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Description

3-Aminophenylboronic acid monohydrate: is an organic compound with the molecular formula C6H8BNO2·H2O . It is a derivative of boronic acid, characterized by the presence of an amino group attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Chemical Reactions Analysis

Types of Reactions: 3-Aminophenylboronic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 3-Aminophenylboronic acid monohydrate is unique due to its amino group, which enhances its reactivity and selectivity in various chemical reactions. Compared to its analogs, such as 4-aminophenylboronic acid hydrochloride, it offers distinct advantages in terms of binding affinity and reaction conditions .

Properties

IUPAC Name

(3-aminophenyl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.H2O/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEOVQODHLLNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559725
Record name (3-Aminophenyl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206658-89-1
Record name (3-Aminophenyl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminophenylboronic acid monohydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Aminophenylboronic acid monohydrate interact with its targets, and what are the downstream effects?

A: this compound interacts with its targets primarily through the boronic acid moiety. This moiety forms reversible covalent bonds with cis-diol groups present in molecules like carbohydrates and glycoproteins [, ]. This interaction allows for the selective capture and enrichment of these molecules from complex mixtures. For example, in glycoproteomics research, boronic acid-functionalized materials like MCM-41-GLYMO-APB [] are used to selectively enrich glycopeptides, facilitating their analysis by mass spectrometry. This interaction is crucial for studying glycoproteins, which play vital roles in various biological processes, including cell signaling, immune recognition, and disease development.

Q2: What is the structural characterization of this compound?

A:
Molecular Formula: C6H8BNO2 · H2O [, ]* Molecular Weight: 154.95 g/mol (anhydrous) * Spectroscopic data: While the provided abstracts don't detail specific spectroscopic data, typical characterization techniques for this compound would include: * FTIR: Confirms the presence of characteristic functional groups like -OH (boronic acid), -NH2 (amine), and aromatic C-H. [] * NMR (1H, 13C): Provides detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. * X-ray crystallography:* Reveals the three-dimensional arrangement of atoms within the crystal lattice, as demonstrated in studies on related derivatives [].

Q3: How does the structure of this compound impact its applications in material science?

A: The structure of this compound, specifically the presence of both boronic acid and amine functional groups, makes it a versatile building block for various materials. The boronic acid moiety enables its incorporation into polymers for applications such as sensing []. For instance, it can be electropolymerized with o-phenylenediamine to create molecularly imprinted polymers (MIPs) for the highly sensitive detection of glycoproteins like bovine serum albumin (BSA) []. The amine group offers further possibilities for chemical modifications and conjugation, expanding its utility in material design.

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